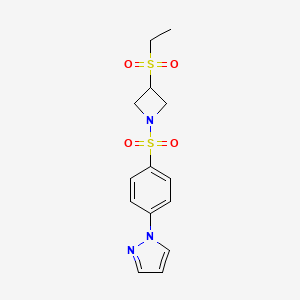

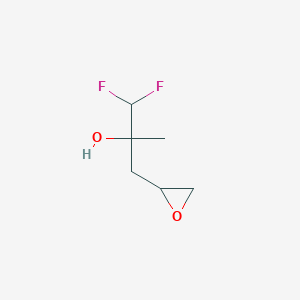

![molecular formula C26H19ClF3N3O3 B2528434 3-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione CAS No. 344262-53-9](/img/structure/B2528434.png)

3-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains multiple functional groups, including a pyridine ring, a tetrahydroisoquinoline dione system, and a trifluoromethyl group, which could contribute to its reactivity and potential applications in various fields such as medicinal chemistry or material science.

Synthesis Analysis

The synthesis of related pyrido[2,1-a]isoquinoline derivatives has been reported using different methodologies. For instance, a one-pot three-component reaction has been used to synthesize pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines, which suggests that a similar approach might be applicable for the synthesis of the compound . Additionally, the synthesis of tetrahydroisoquinolinedione derivatives has been described, which provides insight into the possible synthetic routes for the tetrahydroisoquinoline portion of the compound .

Molecular Structure Analysis

The molecular structure of related tetrahydroisoquinolinedione derivatives has been studied, revealing that the heterocyclic rings tend to adopt approximately planar conformations, and the pyridine rings are orthogonal to the substituted phenyl rings . This information can be extrapolated to predict the molecular conformation of the compound of interest, which may also exhibit a planar isoquinoline system and orthogonal orientation of the pyridine and phenyl rings.

Chemical Reactions Analysis

The compound's structure suggests it could participate in various chemical reactions. For example, the presence of an anilino moiety could be involved in condensation reactions, as seen in the synthesis of 3-arylamino-1,2-dihydro-1-isoquinolones . Moreover, the pyridine and isoquinoline rings could undergo electrophilic substitution reactions due to the presence of electron-donating groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. For instance, the presence of a trifluoromethyl group could increase the compound's lipophilicity, which is important for its potential biological activity . The tetrahydroisoquinoline dione system might contribute to the compound's stability and reactivity, as seen in other isoquinoline derivatives . Furthermore, the compound's fluorescence properties could be explored, as similar bicyclic pyridinones have shown longer absorption and emission wavelengths, indicating potential use as fluorescence probes .

Scientific Research Applications

Background

The chemical compound , while not directly referenced in the available literature, belongs to a class of compounds with notable heterocyclic aromatic structures, such as Isoquinoline derivatives, that have been extensively studied for their pharmacological significance. Research has shown that these structures, due to their complex aromatic systems, have been a cornerstone in the development of therapeutic agents addressing a wide range of medical conditions.

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives have been identified for their broad spectrum of biological activities. These include anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, among others. This wide range of biological potentials makes Isoquinoline derivatives, and by extension compounds with similar structures, significant in the search for new pharmacotherapeutic applications (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).

Synthetic Approaches and Catalysis

The synthesis of pyridines and isoquinolines, including related structures, utilizes propargylic alcohols as building blocks. These methods afford a versatile approach to the construction of complex heterocyclic systems, which are crucial in medicinal chemistry due to their biological activities. Such synthetic strategies enable the development of novel compounds that can be explored for various pharmacological applications (Mishra, Nair, & Baire, 2022).

Hybrid Catalysts in Synthesis

The application of hybrid catalysts in the synthesis of complex organic compounds, including heterocyclic structures similar to the compound , has shown significant promise. These catalysts facilitate the development of novel synthetic pathways, enhancing the efficiency and selectivity of the reactions, thus broadening the scope for the synthesis of pharmacologically active molecules (Parmar, Vala, & Patel, 2023).

Future Directions

properties

IUPAC Name |

3-[[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]iminomethyl]-2-hydroxy-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19ClF3N3O3/c27-21-10-16(26(28,29)30)13-32-24(21)36-18-6-3-5-17(11-18)31-14-20-23(34)12-22-19-7-2-1-4-15(19)8-9-33(22)25(20)35/h1-7,10-11,13-14,22,34H,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABXEBFGQYIQTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CC(=C(C2=O)C=NC3=CC(=CC=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl)O)C5=CC=CC=C51 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19ClF3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-N-methyl-2-[[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2528352.png)

![N-(3-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2528356.png)

![2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride](/img/structure/B2528357.png)

![N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2528358.png)

![2-(Hydroxymethyl)-6-prop-2-enoyl-6-azaspiro[2.5]octane-2-carbonitrile](/img/structure/B2528363.png)

![2,5-dichloro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2528365.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2528367.png)

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2528369.png)

![{6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2528370.png)